Platyconic acid A
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Overview
Description
Platyconic acid A is a genuine triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a perennial herb found throughout northeast Asia. The roots of this plant have been traditionally used as food and in folk remedies for various ailments such as bronchitis, asthma, pulmonary tuberculosis, hyperlipidemia, diabetes, and inflammatory diseases . This compound is one of the main chemical constituents of this species, known for its unique chemical features on an oleanene backbone .
Mechanism of Action
Target of Action
Platyconic Acid A (PA) primarily targets insulin receptors in adipocytes and peroxisome proliferator-activated receptors gamma (PPAR-γ) . These receptors play a crucial role in glucose homeostasis and insulin sensitivity .
Mode of Action
PA increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a PPAR-γ activator . It also inhibits TGF-β1-induced activation of hepatic stellate cells (HSCs) by blocking SMAD-dependent and SMAD-independent pathways .
Biochemical Pathways
PA affects the insulin signaling pathway and the PPAR-γ pathway . It enhances insulin sensitivity, leading to increased glucose uptake . PA also activates PPAR-γ, a key regulator of lipid metabolism and inflammation . In addition, PA suppresses TGF-β1-induced smad2/3 phosphorylation and smad binding elements 4 (SBE4) luciferase activity .
Pharmacokinetics
The fact that pa exhibits biological effects when orally administered to mice suggests it has sufficient bioavailability .
Result of Action
PA improves glucose homeostasis in type 2 diabetic mice, partly by enhancing hepatic and adipocyte insulin sensitivity . It increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . PA also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, and improves insulin signaling and increases GLUT4 translocation into the membranes .
Action Environment
The roots of platycodon grandiflorum, from which pa is derived, have been used as a folk remedy for various diseases in different environments , suggesting that PA may be relatively stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Platyconic acid A is typically isolated from the methanol extract of the roots of Platycodon grandiflorum. The isolation process involves several steps, including solvent extraction, column chromatography, and spectral analysis to determine the structure . For instance, compound 1 (200 mg) is dissolved in methanol (10 mL), to which 10 equivalents of diazomethane in ether is added. The resulting mixture is stirred overnight, then evaporated to dryness and purified by ODS gel column chromatography (methanol-water) to afford the desired product as an amorphous powder .
Industrial Production Methods: The focus remains on optimizing extraction and purification techniques to yield high-purity compounds from the plant roots .
Chemical Reactions Analysis
Types of Reactions: Platyconic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form methyl esters and lactonized products when treated with excess diazomethane .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Diazomethane is used for methylation reactions.
Major Products:
Methylester 1a: Formed by treating this compound with diazomethane.
Platyconate A lactone (1b): A lactonized product derived from the same treatment.
Scientific Research Applications
Platyconic acid A has several scientific research applications across various fields:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Medicine: Explored for its potential in treating inflammatory diseases, hyperlipidemia, diabetes, and liver diseases.
Comparison with Similar Compounds
Platyconic acid A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
- Deapioplatycoside E
- Platycoside E
- Platycodin D3
- Platycodin D2
- Platycodin D
These compounds share a similar oleanene backbone but differ in their glycosidic linkages and biological activities .
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAMPXMNQQFQO-JQIGHYGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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